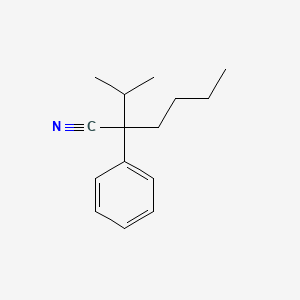
2-Phenyl-2-propan-2-ylhexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-propan-2-ylhexanenitrile is an organic compound that belongs to the nitrile family It is characterized by the presence of a phenyl group, an isopropyl group, and a nitrile group attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2-Phenyl-2-propan-2-ylhexanenitrile involves the Grignard reaction.
Nitrile Formation from Halides: Another method involves the substitution of halides with cyanide ions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-Phenyl-2-propan-2-ylhexanenitrile can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Sodium or potassium cyanide in ethanol is used for introducing the nitrile group.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reactants used.
Applications De Recherche Scientifique
2-Phenyl-2-propan-2-ylhexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving nitrile metabolism and its effects on biological systems.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenyl-2-propan-2-ylhexanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and isopropyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: This compound is structurally similar but lacks the nitrile group.
2-Phenylpropenal: Another related compound, which has an aldehyde group instead of a nitrile group.
Uniqueness
2-Phenyl-2-propan-2-ylhexanenitrile is unique due to the presence of both a phenyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
Numéro CAS |
29850-96-2 |
|---|---|
Formule moléculaire |
C15H21N |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
2-phenyl-2-propan-2-ylhexanenitrile |
InChI |
InChI=1S/C15H21N/c1-4-5-11-15(12-16,13(2)3)14-9-7-6-8-10-14/h6-10,13H,4-5,11H2,1-3H3 |
Clé InChI |
HRTKNUQTLBTMOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C#N)(C1=CC=CC=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


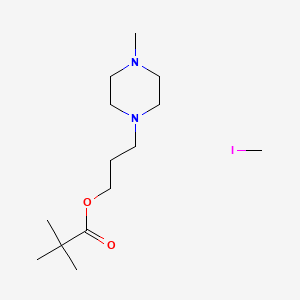
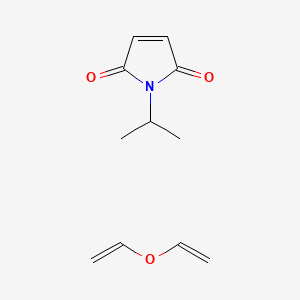
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
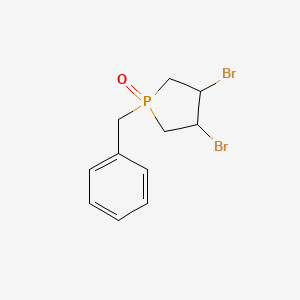
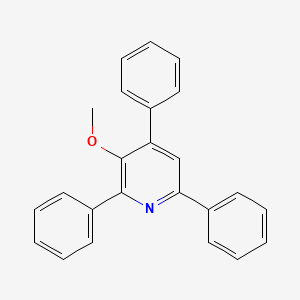
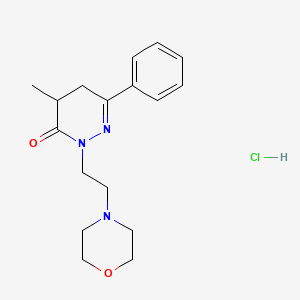
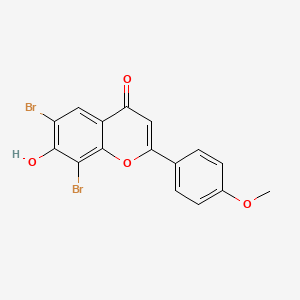




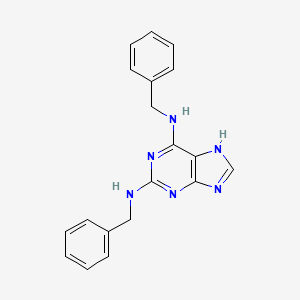
![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)

